molecular formula C11H10N2O5 B12656296 p-Nitrophenyl 5-oxo-L-prolinate CAS No. 51031-70-0

p-Nitrophenyl 5-oxo-L-prolinate

Cat. No.: B12656296
CAS No.: 51031-70-0
M. Wt: 250.21 g/mol
InChI Key: LULJKDDAVJXNFS-VIFPVBQESA-N
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Description

p-Nitrophenyl 5-oxo-L-prolinate (CAS 51031-70-0) is a chemical ester derivative of 5-oxo-L-proline, also known as L-pyroglutamic acid . It is supplied with a high purity of 99% and is presented as a fine powder . The compound serves as a versatile and high-quality building block in organic synthesis, particularly for the construction of biologically promising heterocycles . Its molecular formula is C 11 H 10 N 2 O 5 and it has a molecular weight of 250.21 g/mol . In research, this compound is valued as an intermediate in L-proline-catalyzed reactions, which are a cornerstone of modern organocatalysis due to their efficiency and selectivity . The 4-nitrophenyl ester group acts as an excellent leaving group, making this reagent a reactive acylating agent for the synthesis of more complex peptides, amides, and other molecular scaffolds under sustainable conditions . Its primary research value lies in facilitating the efficient, one-pot multi-component synthesis of diverse compound libraries for pharmaceutical and agrochemical screening . Researchers utilize it to explore new synthetic routes and develop molecules with potential biological activity. Handling and Safety: Please note that this chemical has a flash point of 264.3°C . Researchers should consult the relevant Safety Data Sheet for detailed handling and disposal information prior to use. This product is intended For Research Use Only and is not approved for human, veterinary, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51031-70-0

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

(4-nitrophenyl) (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H10N2O5/c14-10-6-5-9(12-10)11(15)18-8-3-1-7(2-4-8)13(16)17/h1-4,9H,5-6H2,(H,12,14)/t9-/m0/s1

InChI Key

LULJKDDAVJXNFS-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of P Nitrophenyl 5 Oxo L Prolinate

Established Synthetic Pathways for p-Nitrophenyl 5-oxo-L-prolinate

The formation of this compound involves the creation of an ester linkage between the carboxyl group of L-pyroglutamic acid and the hydroxyl group of p-nitrophenol. This transformation is typically achieved through classical esterification methods or, more commonly, via coupling agent-mediated condensation reactions.

Esterification Reactions for Carboxylate Formation

Direct esterification of a carboxylic acid with an alcohol is a fundamental method for ester synthesis. In the context of amino acids like L-pyroglutamic acid, acid catalysts are often employed to facilitate the reaction.

Sulfuric Acid Catalyzed Esterification: The use of strong mineral acids, such as sulfuric acid, is a well-known method for promoting esterification. acs.org The reaction proceeds by protonation of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. While effective for simple alcohols, the application to phenols like p-nitrophenol may require more forcing conditions due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.

Use of Activating Agents: A more efficient approach for synthesizing p-nitrophenyl esters involves the activation of the carboxylic acid. One such method utilizes p-nitrophenyl chloroformate. nih.gov This reagent reacts with the carboxylate of L-pyroglutamic acid to form the desired ester, with the reaction often carried out in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov This method avoids the harsh conditions of direct acid-catalyzed esterification and generally provides high yields. nih.gov

Dicyclohexylcarbodiimide (DCC) Coupling Methodologies

Carbodiimides, particularly Dicyclohexylcarbodiimide (DCC), are widely used reagents for the formation of amide and ester bonds in organic synthesis. iris-biotech.de The mechanism involves the activation of the carboxylic acid (L-pyroglutamic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by p-nitrophenol to yield the p-nitrophenyl ester and the N,N'-dicyclohexylurea (DCU) byproduct. iris-biotech.denih.gov

To enhance reaction rates and suppress potential side reactions, such as the formation of N-acylurea, additives are frequently incorporated. nih.gov

4-Dimethylaminopyridine (DMAP): Acts as a highly effective acylation catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.

1-Hydroxybenzotriazole (HOBt): Can be used to form an active ester intermediate (HOBt ester), which is less prone to racemization and side reactions compared to the O-acylisourea intermediate. nih.gov

A primary drawback of the DCC methodology is the formation of the insoluble DCU byproduct, which can complicate the purification of the desired product, often requiring filtration for its removal. nih.gov

Table 1: Comparison of DCC Coupling Conditions This is an interactive table. You can sort and filter the data.

Coupling Reagent Additive(s) Solvent Typical Temperature Key Feature
DCC DMAP CH₂Cl₂ 23 °C Standard conditions, but DCU removal is necessary. nih.gov
DCC HOBt (catalytic) Acetonitrile 23 °C Improves yield and reduces side reactions. nih.gov

Alternative Coupling Methods (e.g., Phospho Azo Method for related compounds)

Beyond DCC, a variety of other coupling reagents have been developed to overcome its limitations, such as byproduct removal and potential allergenicity. iris-biotech.de

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide that functions mechanistically similarly to DCC. nih.gov Its key advantage is that the corresponding urea (B33335) byproduct is water-soluble, allowing for its easy removal through an aqueous workup. This makes EDC a popular choice in both solution-phase and solid-phase synthesis. iris-biotech.denih.gov

Phosphonium and Uronium/Aminium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU have become the preferred choice for many coupling reactions. iris-biotech.de These reagents are highly reactive, lead to rapid reaction times, and are particularly effective for sterically hindered substrates. They operate by forming highly activated HOBt or HOAt esters in situ. iris-biotech.de

While the "Phospho Azo Method" is not a standard named reaction in this specific context, it likely refers to variations of Mitsunobu-type reactions or other phosphorus-based activation methods, which are also used for ester formation.

Rational Design and Synthesis of Modified Analogues and Derivatives

Modification of the core structure of this compound allows for the generation of diverse chemical libraries. These modifications can be targeted at either the pyrrolidone ring system or the p-nitrophenyl leaving group to fine-tune the molecule's chemical or biological properties.

Chemical Modifications on the Pyrrolidone Ring System

The pyrrolidone ring of L-pyroglutamic acid offers several positions for chemical modification, enabling the synthesis of a wide range of derivatives.

N-Protection/Acylation: The secondary amine within the lactam ring can be acylated or protected with standard amine protecting groups. For instance, the introduction of a tert-butoxycarbonyl (Boc) group can be achieved using di-tert-butyl dicarbonate (Boc₂O) with a DMAP catalyst. google.comresearchgate.net Similarly, a benzyloxycarbonyl (Cbz) group can be introduced. These modifications are crucial in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. researchgate.net

Substitution at C4: The C4 position of the pyrrolidone ring is a common site for introducing functionality. Starting from L-hydroxyproline, oxidation can yield a 4-oxo-L-proline derivative. google.com This ketone functionality can then serve as a handle for further modifications, such as reduction to the corresponding alcohol or conversion to other functional groups.

Substitution at C5: While the C5 position is part of the lactam carbonyl, modifications to the parent L-glutamic acid before cyclization can lead to C5-substituted pyroglutamates.

The versatility of the pyrrolidone scaffold allows for the creation of derivatives with varied stereochemistry and functionality, which is a key strategy in drug discovery. nih.govnih.gov

Table 2: Examples of Pyrrolidone Ring Modifications This is an interactive table. You can sort and filter the data.

Modification Type Precursor Reagents Resulting Structure Reference
N-Protection L-Pyroglutamic acid ester Boc₂O, DMAP N-Boc-pyroglutamate google.comresearchgate.net
N-Protection L-Pyroglutamic acid ester Benzyl chloroformate N-Cbz-pyroglutamate researchgate.net
C4-Oxidation L-Hydroxyproline TEMPO, NaOCl 4-Oxo-proline intermediate google.com

Structural Diversification of the p-Nitrophenyl Moiety

The p-nitrophenyl group serves as an excellent leaving group, which is why it is used to create activated esters. However, for developing analogues, this portion of the molecule can be systematically varied. This is achieved by replacing p-nitrophenol in the synthesis with other substituted phenols.

The synthesis of these analogues follows the same coupling methodologies described previously (e.g., DCC or EDC coupling). By selecting phenols with different electronic and steric properties, the reactivity of the resulting active ester can be modulated. For example, using phenols with more electron-withdrawing groups (like pentafluorophenol) can further increase the reactivity of the ester. google.com Conversely, phenols with electron-donating groups would result in a less reactive ester.

This strategy allows for the creation of a library of pyroglutamate esters with a range of leaving group abilities, which can be useful for probing enzyme mechanisms or for optimizing reaction conditions in subsequent synthetic steps. The synthesis of various N-(4'-substituted phenyl)-L-prolinamides demonstrates the feasibility of attaching diverse substituted phenyl rings to the proline scaffold, a concept directly applicable to the synthesis of corresponding esters. researchgate.net

Peptide Conjugation and Multi-component Synthesis Approaches

The activated nature of this compound, a p-nitrophenyl ester of pyroglutamic acid, lends itself to various synthetic strategies, particularly in the realms of peptide conjugation and as a component in multi-component synthesis, often leveraging the catalytic properties of its parent amino acid, L-proline.

Peptide Conjugation:

The primary application of this compound in peptide synthesis is the introduction of the N-terminal pyroglutamyl (pGlu) moiety. The p-nitrophenyl group is an excellent leaving group, facilitating the acylation of the N-terminal amino group of a peptide or amino acid. This reaction is a key step in the synthesis of numerous biologically active peptides and proteins where the pGlu residue is crucial for their structure and function. nih.gov The pyroglutamyl moiety protects peptides from degradation by exopeptidases and can be essential for receptor binding. nih.gov

The synthesis of pyroglutamyl peptides can be achieved either by the cyclization of N-terminal glutaminyl or glutamyl residues or by the direct acylation of a peptide with an activated derivative of pyroglutamic acid, such as this compound. thieme-connect.de The use of active esters like the p-nitrophenyl ester of unprotected pyroglutamic acid for acylating peptides has been reported as a viable method. thieme-connect.de For instance, a common procedure involves the preparation of N-protected pyroglutamic acid derivatives, such as Boc-pGlu-OH, which can then be converted to its p-nitrophenyl ester (Boc-pGlu-ONp) using dicyclohexylcarbodiimide (DCC) and 4-nitrophenol. thieme-connect.de This activated ester can then be used to couple the pyroglutamic acid to the desired peptide.

It is important to note that the formation of pyroglutamate from N-terminal glutamine can also occur spontaneously, a reaction that is highly dependent on temperature and buffer composition. researchgate.netnih.goveurekalert.org This non-enzymatic cyclization is a common modification observed in monoclonal antibodies. researchgate.net

Multi-component Synthesis Approaches:

While direct participation of this compound in multi-component reactions (MCRs) is not extensively documented, the catalytic activity of its parent amino acid, L-proline, is a cornerstone of many such reactions. nih.govajgreenchem.comresearchgate.netrsc.orgmdpi.comresearchgate.net MCRs are one-pot processes where three or more reactants combine to form a single product, offering efficiency and atom economy. researchgate.net L-proline has been successfully employed as an organocatalyst in the synthesis of a wide array of complex heterocyclic molecules through MCRs. nih.govmdpi.com These reactions often proceed under mild and environmentally friendly conditions. ajgreenchem.com

The utility of L-proline in MCRs stems from its ability to act as a bifunctional catalyst. nih.govdntb.gov.uaeurekaselect.com Its secondary amine can form nucleophilic enamines or activate carbonyls via iminium ion formation, while the carboxylic acid group can act as a Brønsted acid. nih.govdntb.gov.uaeurekaselect.com This dual reactivity is harnessed in various L-proline-catalyzed MCRs for the synthesis of diverse scaffolds such as tetrahydropyridines, pyrimido[4,5-b]quinoline-diones, and 2-amino-4-arylquinoline-3-carbonitriles. ajgreenchem.comrsc.org

Catalytic Applications of L-Proline and its Derivatives in Organic Synthesis (Broader Context)

L-proline, the parent amino acid of this compound, is a remarkably versatile and efficient organocatalyst in a multitude of organic transformations. nih.govdntb.gov.uaeurekaselect.comwikipedia.org Its appeal lies in its natural origin, low cost, non-toxicity, and ability to catalyze reactions with high stereoselectivity. libretexts.orgmdpi.com Often referred to as the "simplest enzyme," L-proline's catalytic activity is attributed to its unique secondary amine and carboxylic acid functionalities held within a rigid cyclic structure. libretexts.orgillinois.edu

L-Proline as an Organocatalyst in Stereoselective Reactions (e.g., aldol additions, Diels-Alder reactions, Henry reactions)

L-proline and its derivatives have revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. The catalytic cycle typically involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. libretexts.orgrsc.org

Aldol Additions: The L-proline-catalyzed direct asymmetric aldol reaction is a landmark in organocatalysis. libretexts.orgillinois.edunih.govacs.orgtcichemicals.com Proline catalyzes the reaction between a ketone (enamine donor) and an aldehyde (acceptor) to produce a chiral β-hydroxy ketone with high enantioselectivity. libretexts.orgacs.org The proposed mechanism involves the formation of an enamine from the ketone and proline, which then attacks the aldehyde. libretexts.orgacs.org The stereochemical outcome is controlled by a chair-like transition state involving hydrogen bonding between the proline's carboxylic acid and the aldehyde. wikipedia.org

Reaction Reactants Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
Aldol ReactionAcetone and 4-NitrobenzaldehydeL-proline6876 nih.gov
Aldol ReactionAcetone and various aldehydesL-prolineGoodGood acs.org
Intramolecular AldolTriketoneL-prolineHighHigh wikipedia.org

Diels-Alder Reactions: L-proline can also catalyze Diels-Alder reactions, a powerful tool for the construction of six-membered rings. rsc.orgbeilstein-journals.orgresearchgate.net In these reactions, proline activates α,β-unsaturated aldehydes or ketones by forming an iminium ion, which lowers the LUMO of the dienophile, thereby accelerating the cycloaddition with a diene. rsc.org This approach allows for highly enantioselective [4+2] cycloadditions. tcichemicals.com L-proline has also been shown to catalyze aza-Diels-Alder reactions in water. researchgate.net

Reaction Reactants Catalyst Key Feature Reference
Diels-Alderα,β-Unsaturated Aldehydes + DienesL-proline derivativesHigh enantioselectivity tcichemicals.com
Inverse-electron-demand Diels-AlderKetones + 1,2,4,5-TetrazineL-prolineFormation of pyridazines rsc.orgbeilstein-journals.org
Aza-Diels-AlderOne-pot reactionL-prolineSynthesis in water researchgate.net

Henry Reactions: The Henry (nitro-aldol) reaction involves the addition of a nitroalkane to a carbonyl compound to form a β-nitro alcohol. L-proline, often in the form of a metal complex (e.g., with Cadmium), has been shown to efficiently catalyze this reaction. researchgate.net Furthermore, L-proline and its derivatives are effective catalysts for tandem reactions that incorporate a Henry reaction step, such as the OXA-Michael-Henry tandem reaction, leading to enantiomerically enriched products. scielo.br

Reaction Reactants Catalyst Product Key Feature Reference
Henry ReactionNitroalkanes + AldehydesCd-proline complexβ-nitroalcoholsEfficient catalysis in water researchgate.net
OXA-Michael-HenrySalicylaldehyde + β-nitrostyrenesL-proline(R)-3-nitro-2-phenyl-2H-chromenesEnantiomeric excesses up to 70% scielo.br

Role in Solvent-Free and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly important in modern organic synthesis, and L-proline has emerged as a valuable catalyst in this context. mdpi.comnih.gov Its use often allows for milder reaction conditions, avoidance of hazardous solvents, and reduced waste generation. rsc.org

L-proline has been successfully employed as a catalyst in solvent-free or "neat" reaction conditions. rsc.org This approach simplifies the reaction setup and work-up procedures, reduces solvent waste, and can sometimes lead to improved reaction rates and yields. For instance, the three-component synthesis of pyrazoloquinolinones has been efficiently catalyzed by L-proline under solvent-free conditions, also inducing asymmetry in the product. rsc.org

Furthermore, L-proline is compatible with and often shows enhanced activity in environmentally benign solvents like water or in deep eutectic solvents. mdpi.comresearchgate.netresearchgate.net The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. researchgate.net L-proline has been used to catalyze reactions such as the aza-Diels-Alder reaction and the synthesis of pyrimido[4,5-b]quinoline-diones in aqueous media. rsc.orgresearchgate.net L-proline-based natural deep eutectic solvents (NaDES) have also been developed and used as both the solvent and the catalyst for reactions like the Knoevenagel condensation to produce aurones. mdpi.com

Synthetic Protocol Catalyst Reaction Key Advantage Reference
Solvent-FreeL-prolineThree-component synthesis of pyrazoloquinolinonesEnvironmentally friendly, asymmetric induction rsc.org
Aqueous MediumL-prolineAza-Diels-Alder reactionUse of a green solvent researchgate.net
Aqueous MediumL-prolineThree-component synthesis of pyrimido[4,5-b]quinoline-dionesGreen and efficient one-pot process rsc.org
Natural Deep Eutectic Solvents (NaDES)L-proline/GlycerolKnoevenagel condensation for aurone synthesisRecyclable and reusable catalyst/solvent system mdpi.com

Mechanistic Elucidations of Biochemical and Chemical Reactions

Hydrolytic Reaction Mechanisms of p-Nitrophenyl Esters

The hydrolysis of p-nitrophenyl esters, including p-Nitrophenyl 5-oxo-L-prolinate, is a well-studied process that serves as a model for understanding nucleophilic acyl substitution reactions.

The hydrolysis of p-nitrophenyl esters proceeds through a nucleophilic acyl substitution mechanism. This reaction typically involves a two-stage process: the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the leaving group.

Transition state analysis of this reaction reveals that the rate-determining step is typically the formation of the tetrahedral intermediate. mdpi.commdpi.com The energy of the transition state leading to this intermediate is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the acyl group and the leaving group. For p-nitrophenyl esters, the electron-withdrawing nature of the p-nitrophenyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com

Table 1: Steps in Nucleophilic Acyl Substitution of p-Nitrophenyl Esters

StepDescriptionKey Features
1. Nucleophilic Attack A nucleophile (e.g., OH⁻) attacks the carbonyl carbon of the ester.Formation of a new bond between the nucleophile and the carbonyl carbon. The π-bond of the carbonyl breaks.
2. Tetrahedral Intermediate Formation A short-lived, high-energy intermediate with a tetrahedral geometry is formed.The carbon atom is sp³ hybridized. The oxygen atom carries a negative charge.
3. Collapse of Intermediate The tetrahedral intermediate is unstable and collapses.The carbonyl double bond is reformed.
4. Elimination of Leaving Group The bond to the leaving group (p-nitrophenolate) breaks, and it departs.The stability of the leaving group is critical for this step to occur efficiently.

The p-nitrophenolate ion is an excellent leaving group, a key factor contributing to the high reactivity of p-nitrophenyl esters in nucleophilic acyl substitution reactions. The effectiveness of a leaving group is related to its stability as an independent species, which often correlates with the pKa of its conjugate acid. purechemistry.org

The favorable energetics associated with the departure of the stable p-nitrophenolate leaving group makes the hydrolysis of p-nitrophenyl esters a thermodynamically favorable process. This property is exploited in biochemical assays where the release of the yellow-colored p-nitrophenolate ion can be monitored spectrophotometrically to measure enzyme activity.

Table 2: Comparison of Phenolic Leaving Groups

Leaving GroupConjugate AcidApproximate pKa of Conjugate AcidRelative Stability as Leaving Group
PhenoxidePhenol10.0Moderate
p-Cresoxidep-Cresol10.2Moderate
p-Nitrophenoxide p-Nitrophenol 7.15 High
2,4-Dinitrophenoxide2,4-Dinitrophenol4.1Very High

Enzyme Catalytic Mechanisms and Structural Correlates

The 5-oxo-L-proline moiety of the titular compound is a substrate for the enzyme 5-oxo-L-prolinase. This enzyme catalyzes the ring-opening of 5-oxo-L-proline to form L-glutamate.

The catalytic mechanism is thought to involve the phosphorylation of the substrate. nih.goviaea.org Studies suggest that 5-oxo-L-proline is phosphorylated by ATP on the amide carbonyl oxygen. nih.gov This creates a highly reactive phosphorylated intermediate. This intermediate is then hydrolyzed, leading to the opening of the lactam ring to yield γ-glutamyl phosphate (B84403). Finally, the γ-glutamyl phosphate is hydrolyzed to L-glutamate and inorganic phosphate. nih.gov Isotope labeling studies have confirmed that one oxygen atom from water is incorporated into the γ-carboxyl group of glutamate (B1630785) and another is incorporated into the inorganic phosphate. nih.gov In some organisms, the enzyme is composed of two protein components (A and B), where component A catalyzes the ATP cleavage and component B is required to couple this hydrolysis to the ring-opening of 5-oxoproline. iaea.org

Table 3: Proposed Steps in 5-oxo-L-prolinase Catalysis

StepReactantsActionProducts/Intermediates
1. Substrate Binding 5-oxo-L-proline, ATPBinds to the enzyme active site.Enzyme-substrate complex
2. Phosphorylation Enzyme-substrate complexATP phosphorylates the amide carbonyl oxygen of 5-oxo-L-proline.Phosphorylated tetrahedral intermediate, ADP
3. Ring Opening Phosphorylated intermediate, H₂OThe lactam ring is hydrolyzed.γ-Glutamyl phosphate
4. Final Hydrolysis γ-Glutamyl phosphate, H₂OThe phosphate group is hydrolyzed.L-glutamate, Inorganic Phosphate (Pi)
5. Product Release L-glutamate, Pi, ADPProducts are released from the active site.Free enzyme

Enzymatic catalysis, including the action of 5-oxo-L-prolinase, frequently involves general acid-base catalysis. wou.edulibretexts.org In this mechanism, amino acid side chains within the enzyme's active site act as proton donors (general acids) or proton acceptors (general bases). youtube.com This facilitates the reaction by stabilizing charged intermediates and lowering the activation energy. youtube.com

For the hydrolysis of the phosphorylated intermediate in the 5-oxo-L-prolinase reaction, a basic residue in the active site could activate a water molecule by abstracting a proton, making it a more potent nucleophile (hydroxide ion). youtube.com This activated water would then attack the intermediate. Simultaneously, an acidic residue could donate a proton to the leaving group, neutralizing its charge and making it a better leaving group. libretexts.org

The binding of the substrate induces conformational changes in the enzyme, a concept known as "induced fit." These conformational dynamics are essential for properly orienting the substrate and the catalytic residues in the active site. This precise positioning ensures that the catalytic groups are in the optimal location to perform their functions, thereby enhancing the reaction rate.

Enzymes exhibit high stereochemical specificity, meaning they typically catalyze reactions with only one specific stereoisomer of a substrate. 5-oxo-L-prolinase is specific for the L-enantiomer of 5-oxoproline. This specificity arises from the chiral environment of the enzyme's active site, which is formed by L-amino acids. The precise three-dimensional arrangement of binding pockets and catalytic groups in the active site allows it to distinguish between the L- and D-enantiomers.

The proline ring itself has unique conformational properties. It is the only natural amino acid where the side chain is cyclized back onto the backbone amide nitrogen. This constrains the phi (φ) dihedral angle of the polypeptide chain to values around -65°. nih.govnih.gov The pyrrolidine ring of proline is not planar and can exist in two distinct puckered conformations, typically referred to as "UP" and "DOWN" puckers. researchgate.net Furthermore, the X-Pro peptide bond can exist in either a cis or trans conformation, with isomerization being a slow process that can be a rate-limiting step in protein folding. mdpi.com

The rigid, constrained structure of the 5-oxo-L-proline ring is a critical feature for its recognition and binding by 5-oxo-L-prolinase. The enzyme's active site is shaped to accommodate the specific stereochemistry and conformation of the L-isomer, ensuring high diastereoselectivity in the transformation to L-glutamate.

Computational and Theoretical Approaches to Reaction Mechanisms of this compound

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms of biochemical processes. For a substrate like this compound, which is often employed in assays for enzymes such as pyroglutamyl aminopeptidase (PGP-1), these methods provide insights at an atomic level that are often inaccessible through experimental techniques alone. By modeling the interactions and transformations of this molecule, researchers can predict reaction pathways, characterize transition states, and understand the energetics that govern its chemical reactivity.

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic and enzymatic reactions, including those involving proline and its derivatives. For the hydrolysis of this compound, DFT calculations can illuminate the step-by-step process of bond breaking and formation.

DFT studies on related compounds, such as other p-nitrophenyl esters and proline-containing molecules, have established a framework for understanding the hydrolysis of this compound. researchgate.netnih.gov These calculations typically focus on identifying the transition state structures and determining the activation energy barriers for the reaction. For instance, in the enzyme-catalyzed hydrolysis, DFT can be used to model the nucleophilic attack of a catalytic residue (e.g., cysteine in PGP-1) on the carbonyl carbon of the pyroglutamate ring. nih.gov

Molecular orbital analysis, often performed in conjunction with DFT calculations, provides further details about the electronic changes during the reaction. Key orbitals involved in the reaction, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be visualized and their energy levels calculated. The interaction between the HOMO of the nucleophile and the LUMO of the this compound substrate is a critical aspect of the reaction. The energy gap between these orbitals can be correlated with the reactivity of the substrate. nih.gov

Furthermore, DFT can be used to analyze the charge distribution in the reactant, transition state, and product. This analysis helps in understanding how the enzyme's active site stabilizes the transition state, often through hydrogen bonding and electrostatic interactions, thereby lowering the activation energy.

Table 1: Theoretical Parameters from DFT Calculations for Proline

ParameterValueReference
Proton Affinity924.3 kJ mol-1 nih.gov
Gas-Phase Basicity894.4 kJ mol-1 nih.gov

This table presents calculated values for proline, the core amino acid structure within this compound, providing insight into its fundamental chemical properties.

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are invaluable for understanding its interaction with enzymes like pyroglutamyl aminopeptidase. These simulations can model the entire process of substrate binding, the conformational changes in both the enzyme and the ligand, and the eventual release of the products.

A typical MD simulation of an enzyme-ligand complex involves placing the system in a simulated aqueous environment and solving Newton's equations of motion for all the atoms. dntb.gov.ua This allows for the observation of the dynamic behavior of the system, providing a "molecular movie" of the binding process. For this compound, MD simulations can reveal the key amino acid residues in the enzyme's active site that are crucial for substrate recognition and binding. nih.govau.dk

MD simulations can also be used to calculate the binding free energy between the substrate and the enzyme, offering a quantitative measure of the binding affinity. These calculations can help in understanding why certain substrates bind more tightly than others and can guide the design of more specific or potent enzyme inhibitors. nih.gov

The flexibility of both the enzyme and the ligand is a critical factor in their interaction, and MD simulations are uniquely suited to capture these dynamics. nih.govresearchgate.net For example, simulations can show how the binding of this compound induces conformational changes in the enzyme that are necessary for catalysis. These dynamic insights are complementary to the static picture provided by experimental methods like X-ray crystallography.

Table 2: Key Aspects of Enzyme-Ligand Interactions Studied by MD Simulations

AspectDescription
Binding Pathway The trajectory of the ligand as it approaches and enters the enzyme's active site.
Conformational Changes Alterations in the three-dimensional structure of the enzyme and/or ligand upon binding.
Binding Free Energy A quantitative measure of the strength of the interaction between the enzyme and the ligand.
Key Residue Interactions Identification of specific amino acids that form significant contacts (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

This table outlines the primary information that can be extracted from molecular dynamics simulations of enzyme-substrate complexes, such as pyroglutamyl aminopeptidase with this compound.

Kinetic Isotope Effects (KIEs) for Mechanistic Probing

The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool used to elucidate reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). libretexts.org

For the hydrolysis of this compound, KIEs can provide crucial information about the bond-breaking and bond-forming steps. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For example, if the abstraction of a proton is the slowest step in the enzyme-catalyzed hydrolysis, replacing that proton with a deuterium would result in a significantly slower reaction rate. nih.gov

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org Secondary KIEs are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the atom during the reaction.

Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can also be used to probe the role of proton transfer in the reaction mechanism. researchgate.netnih.gov For the hydrolysis of this compound, a significant solvent KIE would suggest the involvement of proton transfer in the rate-determining step, which is common in many enzyme-catalyzed reactions. nih.gov

By combining experimental KIE data with computational modeling, a detailed picture of the transition state can be constructed. Theoretical calculations can predict the magnitude of the KIE for a proposed mechanism, and comparison with experimental values can either support or refute that mechanism. icm.edu.pl

Table 3: Types of Kinetic Isotope Effects and Their Mechanistic Implications

KIE TypeDescriptionMechanistic Insight
Primary KIE Isotopic substitution at an atom where a bond is broken or formed in the rate-determining step.Indicates that the bond to the isotopically labeled atom is being cleaved in the slowest step of the reaction.
Secondary KIE Isotopic substitution at an atom not directly involved in bond cleavage in the rate-determining step.Provides information about changes in the local environment or hybridization of the labeled position in the transition state.
Solvent KIE The reaction is performed in a deuterated solvent (e.g., D₂O).Reveals the involvement of proton transfer from or to the solvent in the rate-determining step.

This table summarizes the different types of kinetic isotope effects and the kind of mechanistic information each can provide for the study of reactions such as the hydrolysis of this compound.

Advanced Applications in Biochemical Research and Biotechnology

Design and Synthesis of Enzyme Inhibitors and Probes Based on 5-oxo-L-prolinate Scaffold

The 5-oxo-L-prolinate scaffold, a derivative of the amino acid L-proline, serves as a versatile building block in medicinal chemistry for creating molecules with specific biological activities. ontosight.ai Its unique cyclic structure makes it a valuable component in the design of enzyme inhibitors and probes. ontosight.ainih.gov Proline analogues, in general, are crucial in the modular construction of small-molecule drugs. nih.gov

The combination of 5-oxo-L-proline with other chemical entities, such as tropic acid derivatives, has been explored for potential therapeutic applications, including the development of muscarinic receptor antagonists. ontosight.ai These antagonists could be beneficial in treating conditions like glaucoma and certain gastrointestinal disorders. ontosight.ai The pyrazole (B372694) nucleus, another important scaffold in medicinal chemistry, when combined with a urea (B33335) function, has led to the development of various drugs, particularly in anticancer therapy. mdpi.com

Rational Engineering of Enzymes and Biocatalysts

The rational engineering of enzymes and biocatalysts often involves modifying their structure to alter substrate specificity and catalytic efficiency. p-Nitrophenyl esters, including p-Nitrophenyl 5-oxo-L-prolinate, are valuable tools in this field.

Site-Directed Mutagenesis for Altering Substrate Affinity and Catalytic Efficiency

Site-directed mutagenesis is a cornerstone of enzyme engineering, allowing for the specific substitution of amino acids to probe and modify enzyme function. nih.gov While direct research on this compound in this specific context is limited in the provided results, the principles of using analogs to study enzyme-substrate interactions are well-established. For instance, studies on 5-oxo-L-prolinase have utilized various analogs of 5-oxo-L-proline to understand the structural requirements for substrate binding and catalysis. nih.gov These studies have shown that modifications to the 5-oxo-L-proline ring can lead to partially coupled or uncoupled ATP cleavage, indicating altered interactions within the active site. nih.gov Such insights are crucial for guiding site-directed mutagenesis efforts to rationally engineer enzyme properties.

Application of Genetic Code Expansion Technology for Unnatural Amino Acid Incorporation in Enzyme Systems

Genetic code expansion technology enables the site-specific incorporation of unnatural amino acids (Uaas) into proteins, a powerful method for introducing novel chemical functionalities into enzymes. nih.govnih.govresearchgate.net This technique surpasses the limitations of traditional mutagenesis, which is restricted to the 20 canonical amino acids. nih.gov The ability to introduce Uaas with unique properties opens up vast possibilities for creating enzymes with improved stability, novel catalytic activities, or altered substrate specificities. researchgate.net

The process involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often a stop codon like UAG) and inserts the desired Uaa at that position in the protein sequence. nih.govmdpi.com This technology has been successfully applied in various organisms, including E. coli and mammalian cells. nih.govucsf.edu While the direct use of this compound as an incorporated Uaa is not detailed in the search results, the framework of this technology allows for the potential incorporation of a wide array of synthetic amino acids, including derivatives of proline. nih.govnih.govlabpartnering.org The efficiency of Uaa incorporation can be a limiting factor, but various strategies have been developed to enhance the yield of the modified proteins. mdpi.comresearchgate.net

Role in Elucidating Metabolic Pathways (e.g., Gamma-Glutamyl Cycle)

This compound and its parent compound, 5-oxo-L-proline, play a significant role in studying metabolic pathways, most notably the gamma-glutamyl cycle. nih.govpnas.org This cycle is crucial for glutathione (B108866) synthesis and amino acid transport. nih.govpnas.orgmdpi.com

5-oxoproline is a key intermediate in this cycle, formed from the breakdown of gamma-glutamyl amino acids. nih.govpnas.org It is then converted to glutamate (B1630785) by the enzyme 5-oxoprolinase in an ATP-dependent reaction. nih.govpnas.orgnih.gov Studies involving the inhibition of 5-oxoprolinase have provided strong evidence for the in vivo function of the gamma-glutamyl cycle. When this enzyme is blocked, 5-oxoproline accumulates in tissues and is excreted in the urine. nih.govpnas.org This accumulation is further increased by the administration of various amino acids, demonstrating their role in the cycle. nih.govpnas.orgresearchgate.net

The gamma-glutamyl cycle is not only involved in amino acid transport but may also generate extracellular signals. nih.gov Gamma-glutamyl amino acids can be converted intracellularly to 5-oxoproline, which in turn can activate the uptake and/or metabolism of other amino acids. nih.gov Dysfunctions in the gamma-glutamyl cycle, such as deficiencies in enzymes like glutathione synthetase, can lead to conditions like 5-oxoprolinuria, characterized by the accumulation of 5-oxoproline. nih.govmdpi.com

Development of Novel Biocatalytic Processes for Organic Synthesis

The use of enzymes, or biocatalysts, in organic synthesis is a rapidly growing field due to their high selectivity and environmentally friendly nature. p-Nitrophenyl esters are frequently used as substrates in the development and screening of novel biocatalytic processes. researchgate.netsemanticscholar.org

For example, p-nitrophenyl alkanoate esters have been employed as surrogate substrates for high-throughput screening of the enzyme OleA, a thiolase involved in hydrocarbon biosynthesis. researchgate.net These esters have also been used to probe the reaction mechanism of OleA and have been shown to be incorporated into Claisen condensation products. researchgate.net Similarly, the enzymatic hydrolysis of p-nitrophenyl esters by enzymes like lipases and proteases is a common method to assess their catalytic activity and to study reaction mechanisms. semanticscholar.orgnih.gov The release of p-nitrophenol upon hydrolysis provides a convenient spectrophotometric assay for monitoring the reaction. semanticscholar.org

The versatility of enzymes allows for a wide range of chemical transformations. For instance, N-(4'-substituted phenyl)-l-prolinamides have been synthesized in a two-step process that includes an amidation reaction, showcasing the potential for creating diverse chemical structures using biocatalytic principles. nih.govresearchgate.net

In Vitro Biochemical Screening and Lead Compound Identification

In vitro biochemical screening is a fundamental process in drug discovery for identifying lead compounds with potential therapeutic activity. This compound and related compounds are valuable tools in this area.

The use of p-nitrophenyl esters as substrates in high-throughput screening assays is a well-established method for identifying and characterizing enzyme inhibitors. researchgate.net The chromogenic nature of the p-nitrophenolate leaving group allows for a simple and robust colorimetric assay to measure enzyme activity. researchgate.netsemanticscholar.org This approach has been used to screen for inhibitors of various enzymes, including thiolases. researchgate.net

Furthermore, derivatives of L-proline, such as N-(4'-nitrophenyl)-l-prolinamides, have been synthesized and evaluated for their cytotoxic activities against various human carcinoma cell lines. nih.govresearchgate.net These studies utilize in vitro assays, such as the MTT assay, to identify compounds with potent anti-cancer properties, highlighting the role of the prolinamide scaffold in the discovery of new therapeutic agents. nih.govresearchgate.net

Future Research Directions and Perspectives

Integration of Advanced Computational Approaches for Predictive Modeling of Reactivity and Selectivity

To accelerate the design of novel catalysts, advanced computational methods are indispensable. Currently, specific computational models for p-Nitrophenyl 5-oxo-L-prolinate are not widely reported, representing a significant opportunity for future research. Techniques such as molecular dynamics (MD) simulations can be employed to model the docking of the substrate into the active site of both natural 5-oxo-prolinase and engineered enzymes. These simulations provide insights into the binding conformations, key intermolecular interactions, and the dynamic behavior of the enzyme-substrate complex.

Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the electronic rearrangements during the hydrolytic cleavage of the ester bond. This approach allows for the calculation of reaction energy barriers, providing a prediction of catalytic efficiency (kcat). By simulating the reaction's transition state, researchers can understand the precise mechanism of catalysis and identify which amino acid residues are critical for stabilizing the transition state. This knowledge is invaluable for the rational design of enzyme mutants with enhanced activity. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the reactivity of a range of similar substrates. researchgate.net

Table 2: Potential Computational Approaches for Studying this compound

Computational MethodApplicationExpected Outcome
Molecular Docking Predict the binding mode of the substrate in an enzyme's active site.Identification of key binding residues and preferred substrate orientation.
Molecular Dynamics (MD) Simulate the dynamic behavior of the enzyme-substrate complex over time.Assessment of binding stability and conformational changes. researchgate.net
QM/MM Model the chemical reaction (ester hydrolysis) within the enzyme active site.Determination of the reaction mechanism and calculation of activation energies.
QSAR Correlate structural features of substrates with their observed reactivity.Predictive model for the activity of novel, related substrates. researchgate.net

Development of Biologically Inspired Catalytic Systems Leveraging Proline Motifs

The proline ring's unique structural rigidity has made it a cornerstone in the development of biologically inspired catalysts. Proline-rich motifs (PRMs) in natural proteins often adopt a stable polyproline II (PPII) helical conformation, which serves as a rigid scaffold for positioning functional groups. acs.orgnih.gov This principle has been leveraged to design artificial enzymes.

Future research can build upon studies where polyproline scaffolds were used to create minimalistic catalysts for ester hydrolysis. By incorporating catalytic residues like histidine, aspartic acid, and serine at specific positions along a polyproline helix, it is possible to mimic the catalytic triad (B1167595) of natural proteases. acs.org The hydrolysis of this compound would be an ideal model reaction to test the efficiency of these newly designed catalysts. The goal is to create small, stable, and highly active peptide-based catalysts that are easier to synthesize and modify than full-sized enzymes.

Additionally, L-proline itself is a well-established organocatalyst that can activate substrates through the formation of nucleophilic enamines. scripps.edu This mechanism is central to many asymmetric reactions. scripps.eduwordpress.com Research could explore the design of novel organocatalysts that incorporate the 5-oxo-L-proline motif to impart specific reactivity and stereoselectivity in reactions beyond simple hydrolysis. Light-driven catalytic systems, which use light as a renewable energy source, also represent a frontier where bioinspired proline-based catalysts could be engineered for novel transformations. nih.gov

Expansion of Biotechnological Applications in Protein Engineering and Metabolic Pathway Modulation

The unique properties of this compound make it a valuable tool for broader biotechnological applications, particularly in protein engineering and the study of metabolic pathways.

In protein engineering, the compound can be used as a reporter substrate in high-throughput screening assays. researchgate.net For instance, when engineering a protease or esterase, libraries of enzyme variants can be rapidly screened for improved activity by measuring the rate of p-nitrophenol release from the substrate. This facilitates the directed evolution of enzymes for industrial or therapeutic purposes. nih.govresearchgate.net

In the context of metabolic modulation, the substrate's core, 5-oxo-L-proline, is a key intermediate in the proline cycle. This cycle connects proline metabolism with the pentose (B10789219) phosphate (B84403) pathway and mitochondrial respiration, playing a role in cellular bioenergetics and stress responses, such as the generation of reactive oxygen species (ROS) by proline dehydrogenase. nih.gov The development of highly specific engineered enzymes or biosensors that use this compound could provide a real-time readout of 5-oxo-L-proline levels. This would enable researchers to monitor the flux through the proline cycle under various physiological or pathological conditions, offering new insights into cancer metabolism, nutrient stress, and redox signaling.

Table 3: Potential Biotechnological Applications

Application AreaSpecific Use of this compoundPotential Impact
Protein Engineering High-throughput screening substrate for directed evolution of hydrolases.Accelerated development of industrial enzymes and therapeutic proteins. nih.gov
Metabolic Pathway Analysis Development of biosensors to quantify 5-oxo-L-proline concentrations.Real-time monitoring of the proline cycle and cellular redox status. nih.gov
Diagnostic Systems Reporter molecule in enzyme-linked diagnostic assays.Creation of sensitive and specific tests for diseases associated with altered proline metabolism.
Drug Discovery Substrate for screening inhibitors of novel engineered enzymes or 5-oxo-prolinases.Identification of new lead compounds for therapeutic intervention.

Q & A

How can researchers synthesize p-nitrophenyl 5-oxo-L-prolinate and characterize its derivatives?

Level: Basic
Methodological Answer:
Synthesis typically involves reacting activated esters (e.g., p-nitrophenyl derivatives) with 5-oxo-L-proline under mild alkaline conditions. Evidence from analogous compounds suggests using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (ethylcarbodiimide) to facilitate esterification . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Characterization should include:

  • Elemental analysis for empirical formula verification.
  • IR spectroscopy to confirm ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches.
  • NMR spectroscopy (¹H and ¹³C) to resolve the prolinate backbone and nitrophenyl substituents. For example, the 5-oxo group in L-prolinate appears as a distinct carbonyl signal at ~175 ppm in ¹³C NMR .

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